

# Application Notes and Protocols for Ferrochel® (Ferrous Bisglycinate Chelate)

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## Compound of Interest

Compound Name: *Ferrochel*

Cat. No.: *B045234*

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These application notes provide a comprehensive overview of the stability of **Ferrochel®** (ferrous bisglycinate chelate) under various pH and temperature conditions. Detailed experimental protocols are included to enable researchers to assess its stability and integrity in different formulations.

## Introduction to Ferrochel®

**Ferrochel®** is a unique, fully chelated form of iron, where a ferrous ion is covalently bound to two molecules of the amino acid glycine. This structure enhances its bioavailability and reduces gastrointestinal side effects compared to inorganic iron salts like ferrous sulfate.<sup>[1][2][3]</sup> Its stability across a range of pH values and temperatures is critical for its efficacy in fortified foods and pharmaceutical preparations.

## Stability of Ferrochel® under Different pH Conditions

**Ferrochel®** exhibits remarkable stability across a wide pH range, which is a key factor in its high bioavailability. Unlike inorganic iron salts that can precipitate at higher pH levels, **Ferrochel®** remains soluble and intact through the varying pH environments of the gastrointestinal tract.

## Quantitative Data on pH Stability

Studies have demonstrated that the solubility of iron from **Ferrochel®** is not significantly affected by changes in pH from acidic to near-neutral conditions. This is in stark contrast to ferrous sulfate and ferrous fumarate, which show a substantial decrease in solubility as the pH increases.[\[4\]](#)

Iron Compound	pH 2 (Stomach)	pH 6 (Small Intestine)	% Decrease in Solubility from pH 2 to pH 6
Ferrochel®	Completely Soluble	Completely Soluble	0%
Ferrous Sulfate	Completely Soluble	64% Decrease	64%
Ferrous Fumarate	~75% Soluble	74% Decrease	74%

Data compiled from studies comparing the solubility of different iron compounds.[\[4\]](#)

The high stability of **Ferrochel®** in the pH range of 2 to 6 ensures that the iron remains protected from dietary inhibitors like phytates and polyphenols, further enhancing its absorption.[\[5\]](#)[\[6\]](#)[\[7\]](#) The stability constant of ferrous bisglycinate chelate is approximately  $10^{7.5}$  at pH 7, which is ideal for a nutritionally functional chelate, as it is stable enough to traverse the stomach and intestine but allows for the release of iron within mucosal cells.[\[8\]](#)

## Stability of Ferrochel® under Different Temperature Conditions

While extensive quantitative data on the thermal degradation of pure **Ferrochel®** is limited in publicly available literature, thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) have been used to study dietary supplements containing ferrous bisglycinate.[\[9\]](#)[\[10\]](#) These studies indicate that ferrous bisglycinate is semi-crystalline and that its thermal decomposition in a formulated product occurs in multiple steps, often influenced by the presence of excipients.[\[9\]](#)[\[10\]](#)

It is generally understood that **Ferrochel®** is stable at ambient temperatures. For precise determination of its thermal stability in a specific formulation, it is recommended to perform

dedicated thermal analysis as outlined in the protocols below.

## Experimental Protocols

The following protocols provide detailed methodologies for assessing the stability of **Ferrochel®** under different pH and temperature conditions.

### Protocol for Assessing pH Stability

Objective: To determine the solubility and integrity of **Ferrochel®** at different pH values simulating the gastrointestinal tract.

Materials:

- **Ferrochel®** (ferrous bisglycinate chelate) powder
- Hydrochloric acid (HCl) solutions of varying concentrations
- Sodium bicarbonate (NaHCO<sub>3</sub>) solutions of varying concentrations
- pH meter
- Stir plate and stir bars
- Centrifuge
- UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

- Preparation of Simulated Gastric Fluid (pH 2.0): Prepare a solution of 0.1 M HCl. Adjust the pH to 2.0 using a pH meter.
- Preparation of Simulated Intestinal Fluid (pH 6.0 and 7.4): Prepare a phosphate buffer solution and adjust the pH to 6.0 and 7.4, respectively, using HCl or NaOH.
- Sample Preparation: Accurately weigh a known amount of **Ferrochel®** powder and dissolve it in each of the prepared buffer solutions to achieve a specific iron concentration (e.g., 100 µg/mL).

- Incubation: Stir the solutions at a constant temperature (e.g., 37°C) for a period simulating transit time through the respective GI segments (e.g., 2 hours for gastric fluid, 3 hours for intestinal fluid).
- Solubility Determination:
  - After incubation, centrifuge the samples to pellet any insoluble material.
  - Carefully collect the supernatant.
  - Analyze the iron content in the supernatant using a validated analytical method such as UV-Vis spectrophotometry (after complexation with a colorimetric reagent like 1,10-phenanthroline) or HPLC.[\[11\]](#)[\[12\]](#)
- Integrity Assessment (Optional): Utilize a stability-indicating HPLC method to separate and quantify intact ferrous bisglycinate chelate from any potential degradation products or free iron.[\[13\]](#)[\[14\]](#)

## Protocol for Assessing Thermal Stability (Accelerated Stability Study)

Objective: To evaluate the stability of **Ferrochel®** under accelerated temperature and humidity conditions to predict its shelf-life.

Materials:

- **Ferrochel®** powder or final product formulation
- Controlled environment stability chambers
- Analytical balance
- HPLC system with a validated stability-indicating method
- UV-Vis Spectrophotometer

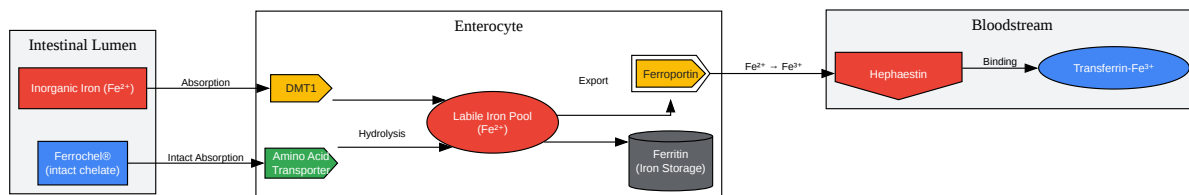
Procedure:

- **Sample Packaging:** Package the **Ferrochel®** samples in the intended final packaging.
- **Storage Conditions:** Place the packaged samples in stability chambers set to accelerated conditions as per ICH guidelines (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[\[15\]](#)[\[16\]](#)
- **Time Points:** Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).
- **Analysis:** At each time point, analyze the samples for the following:
  - **Appearance:** Visual inspection for any changes in color, odor, or physical state.
  - **Assay of Ferrous Bisglycinate:** Quantify the amount of intact **Ferrochel®** using a validated stability-indicating HPLC method.[\[13\]](#)[\[14\]](#)
  - **Degradation Products:** Identify and quantify any degradation products using the same HPLC method.
  - **Iron Content:** Determine the total iron content to check for any loss.
- **Data Evaluation:** Plot the concentration of **Ferrochel®** versus time to determine the degradation kinetics and extrapolate to estimate the shelf-life under normal storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

## Visualizations

### Intestinal Absorption Pathway of Ferrochel®

The following diagram illustrates the proposed mechanism of intestinal absorption of **Ferrochel®** compared to inorganic iron. Due to its chelated structure, **Ferrochel®** can be absorbed intact, potentially via amino acid transporters, thus avoiding competition with other minerals for the DMT1 transporter.[\[17\]](#) Evidence also suggests that **Ferrochel®** does not exchange with the non-heme iron pool in the intestine.[\[5\]](#)[\[18\]](#)

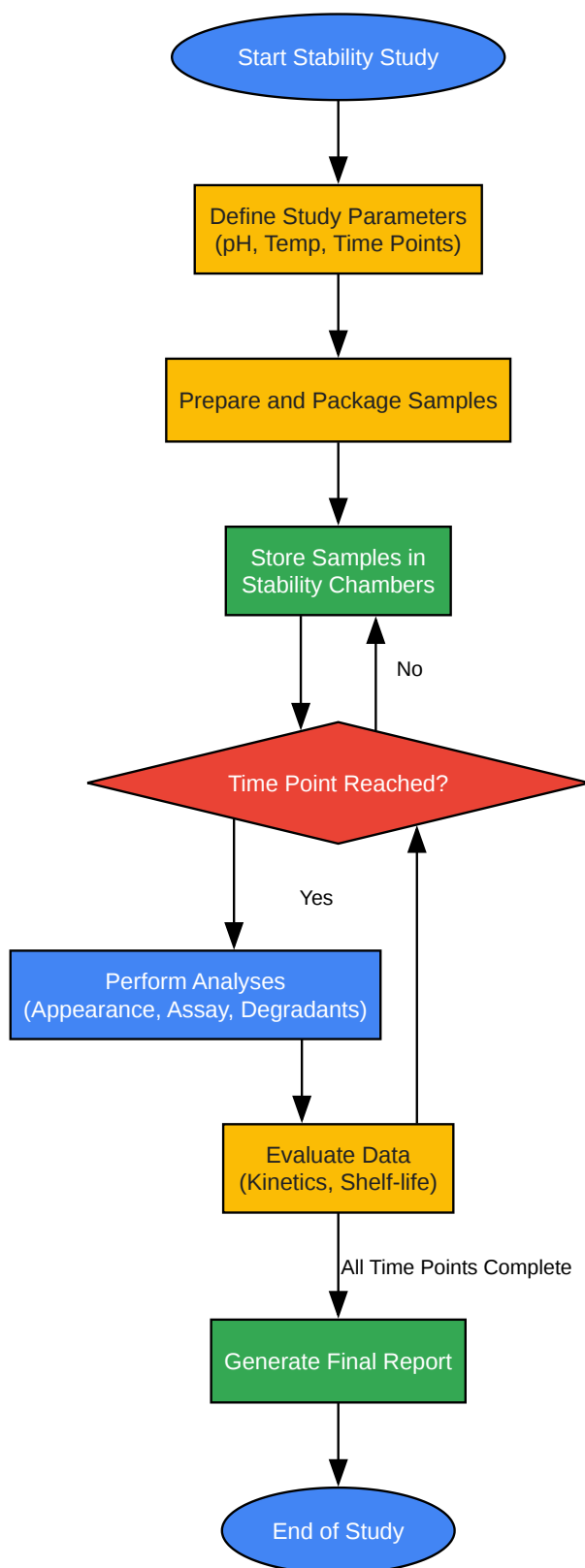


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Proposed intestinal absorption pathway of **Ferrochel®**.

## Experimental Workflow for Stability Testing

The following diagram outlines the logical workflow for conducting a comprehensive stability study of **Ferrochel®**.



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Workflow for **Ferrochel®** stability testing.

## Conclusion

**Ferrochel®** demonstrates exceptional stability in varying pH conditions, which is a primary contributor to its superior bioavailability and tolerability. While it is generally stable at ambient temperatures, specific thermal stability should be determined for each unique formulation using the protocols provided. These application notes and protocols serve as a valuable resource for researchers and professionals in the development of robust and effective iron-supplemented products.

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